molecular formula C13H14N2O4S B8419144 (1-((4-Methylphenyl)sulfonyl)-1H-imidazol-5-yl)methyl acetate

(1-((4-Methylphenyl)sulfonyl)-1H-imidazol-5-yl)methyl acetate

Cat. No. B8419144
M. Wt: 294.33 g/mol
InChI Key: AXLRKQHOEWAMSP-UHFFFAOYSA-N
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Patent
US04221914

Procedure details

To a solution of 10 mmole of 1-tosylimidazol-5-ylmethanol in 10 ml of chloroform is added dropwise 20 mmole of triethylamine followed by the addition of 13 mmole of acetic anhydride over a period of 2 hours. Stirring is continued for 5 hours at 25° C. after which the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic phase is washed with sodium bicarbonate, dried over magnesium sulfate and evaporated under vacuo. Recrystallization of the residue from ethyl acetate yields 5-acetoxymethyl-1-tosylimidazole.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]([CH2:16][OH:17])=[CH:14][N:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].C(N(CC)CC)C.[C:25](OC(=O)C)(=[O:27])[CH3:26]>C(Cl)(Cl)Cl>[C:25]([O:17][CH2:16][C:15]1[N:11]([S:1]([C:4]2[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=2)(=[O:3])=[O:2])[CH:12]=[N:13][CH:14]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=NC=C1CO
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
13 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase is washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CN=CN1S(=O)(=O)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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